2-Methylpentane-1,2-diamine

Overview

Description

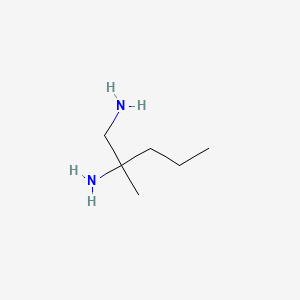

2-Methylpentane-1,2-diamine, also known as 2-Methylpentamethylenediamine, is an organic compound that is part of the amine family . It is a colorless liquid and has a molecular weight of 116.21 . This diamine is obtained by the hydrogenation of 2-methylglutaronitrile .

Molecular Structure Analysis

The molecular formula of 2-Methylpentane-1,2-diamine is C6H16N2 . The InChI code is 1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 .

Chemical Reactions Analysis

2-Methylpentane-1,2-diamine can serve as a curing agent for epoxy resin systems. It provides good adhesion to metals and resistance against corrosion and other chemicals . It can also be used as a chain extender for polyurethane applications . Its derivatives like aspartic esters, secondary amines, aldimines, and ketoimines serve as curatives in polyurea systems .

Physical And Chemical Properties Analysis

2-Methylpentane-1,2-diamine is a clear, low viscosity liquid . It has a boiling point of 192 °C and a specific gravity of 0.86 at 25°C . The refractive index is 1.4588 at 25°C .

Scientific Research Applications

Carbon Dioxide Absorption

2-Methylpentane-1,2-diamine, under the name 1,5-diamino-2-methylpentane (DAMP), has been explored in research for its ability to absorb carbon dioxide. Studies have examined its efficiency in capturing CO2 in aqueous solutions, comparing it with other amines like MEA and MDEA. DAMP has shown promising results in equilibrium CO2 loading, absorption rate, and cyclic capacity, making it a potential candidate for industrial CO2 capture processes (Azhgan, Farsi, & Eslamloueyan, 2016); (Azhgan, Farsi, & Eslamloueyan, 2017).

Polymer Chemistry

In the field of polymer chemistry, 2-methylpentane-1,2-diamine has been used in the formation of polyurea. Its infrared temperature studies have helped in understanding the changes observed in ordered and disordered hydrogen-bonded ureas, which are important in the development of various polymeric materials (Coleman et al., 1997).

Coordination Chemistry

This compound has also been significant in coordination chemistry. It has been involved in the conformational analysis of coordination compounds, particularly in chelate ring formations in various complexes. This research contributes to the broader understanding of molecular structures and reactions in coordination compounds (Hawkins et al., 1982).

Metal-Ion Complexes

The reactivity of 2-methylpentane-1,2-diamine with metal ions has been explored, particularly in the formation of metal-ion complexes. These studies are essential for the development of new materials with specific electronic, magnetic, or catalytic properties (Morgan, Martin, & Curtis, 1979); (Chattopadhyay et al., 2006).

Bio-Based Chemical Production

In bioengineering, the compound has been used in biotransformation processes. Specifically, the transformation of 2-methylpentane-1,2-diamine to 3-methylpiperidine by recombinant Escherichia coli cells has been demonstrated, indicating its potential in biotechnological applications (Borlinghaus et al., 2019).

Synthesis and Material Science

Furthermore, 2-methylpentane-1,2-diamine has been utilized in the synthesis of perovskite-like structures, showcasing its role in material science and its potential in developing new materials with unique properties (Corradi et al., 1995).

Mechanism of Action

Target of Action

2-Methylpentane-1,2-diamine, also known as 2-Methylpentamethylenediamine, is an organic compound that is part of the amine family . It primarily targets polyamide plastics, films, and fibers , epoxy resin systems , and polyurethane applications . It serves as a curing agent for epoxy resin systems, providing good adhesion to metals and resistance against corrosion and other chemicals . It can also be used as a chain extender for polyurethane applications .

Mode of Action

2-Methylpentane-1,2-diamine interacts with its targets by acting as a curing agent and a chain extender . As a curing agent, it provides toughness, low blush, uniform finish, high gloss, and improves UV stability . It reduces gel time and is compatible with epoxy resins . As a chain extender, it can be used with polyurethane dispersions (PUDs) .

Biochemical Pathways

In polyamides, 2-Methylpentane-1,2-diamine acts as a crystallinity disruptor . This makes polymers amorphous in structure and slows down crystallization . It lowers the melting point, improves surface appearance, increases abrasion resistance, and dye uptake . It also reduces water absorption, gelling, melt, and quench temperatures .

Pharmacokinetics

It is amiscible compound, meaning it can mix in all proportions with water . This property can impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Methylpentane-1,2-diamine’s action result in improved properties of the materials it interacts with. For instance, in epoxy resin systems, it provides toughness, low blush, uniform finish, high gloss, and improves UV stability . In polyamides, it improves surface appearance, increases abrasion resistance, and dye uptake .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpentane-1,2-diamine. For instance, its solubility in water can affect its distribution in the environment . .

Safety and Hazards

properties

IUPAC Name |

2-methylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDPMVLRRITCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpentane-1,2-diamine | |

CAS RN |

100868-68-6 | |

| Record name | 2-methylpentane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3197957.png)

![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)

![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)

![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3198010.png)

![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)